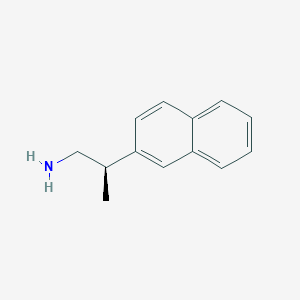

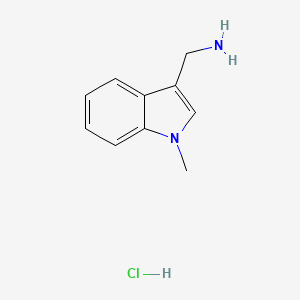

(1-Methyl-1H-indol-3-yl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

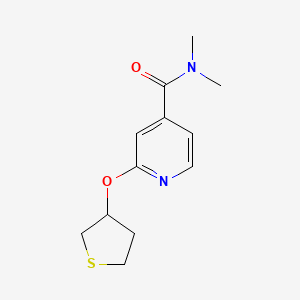

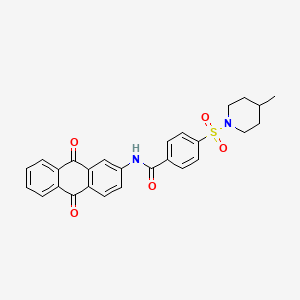

(1-Methyl-1H-indol-3-yl)methanamine hydrochloride, also known as MMAH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This organic compound is a derivative of indole, a heterocyclic aromatic organic compound that is widely found in nature. MMAH is a white crystalline powder that is soluble in water and has a molecular weight of 202.69 g/mol.

Scientific Research Applications

Anticancer Agents through SIRT1 Inhibition

Researchers have explored indole-based molecules, including derivatives of (1-Methyl-1H-indol-3-yl)methanamine, as potential anticancer agents. Notably, a study by Panathur et al. (2013) synthesized a library of these derivatives and found that some exhibited potent growth inhibitory action against cancer cell lines at low concentrations. Their in vitro and in vivo studies indicated that these compounds could inhibit the deacetylation activity of the SIRT1 enzyme, suggesting potential applications in treating prostatic hyperplasia (Panathur et al., 2013).

Anticonvulsant Agents

A series of novel schiff bases of 3-aminomethyl pyridine, related to (1-Methyl-1H-indol-3-yl)methanamine, were synthesized by Pandey and Srivastava (2011). These compounds exhibited significant anticonvulsant activity after intraperitoneal administration in various models, suggesting their potential as anticonvulsant agents (Pandey & Srivastava, 2011).

Novel Synthetic Methods

Das et al. (2013) reported an efficient synthesis method for 3-indolyl-methanamines, closely related to (1-Methyl-1H-indol-3-yl)methanamine, using indoles, aldehydes, and nitrobenzenes. This method produced the products in excellent yields within a short time, highlighting an advancement in the synthesis of indole-based compounds (Das et al., 2013).

Induction of Methuosis in Cancer Cells

Robinson et al. (2012) investigated indole-based chalcones, structurally similar to (1-Methyl-1H-indol-3-yl)methanamine, for their ability to induce methuosis in cancer cells. Their study suggests these compounds' potential to trigger a novel type of nonapoptotic cell death in cancer, particularly in cases resistant to conventional treatments (Robinson et al., 2012).

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for the development of new therapeutic agents .

Mode of Action

One study suggests that a similar compound induced cell apoptosis in a dose-dependent manner, arrested cells in the g2/m phase, and inhibited the polymerization of tubulin . This suggests that (1-Methyl-1H-indol-3-yl)methanamine hydrochloride may interact with its targets in a similar manner, leading to changes in cell cycle progression and protein synthesis.

Biochemical Pathways

Indole derivatives have been associated with a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

Based on the potential activities of indole derivatives, it can be hypothesized that this compound may have a wide range of effects, including antiviral, anti-inflammatory, and anticancer activities .

properties

IUPAC Name |

(1-methylindol-3-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c1-12-7-8(6-11)9-4-2-3-5-10(9)12;/h2-5,7H,6,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLNDWBLRQAIFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-acetyl-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2769060.png)

![2-[4-(Phenylsulfanyl)phenyl]quinoline](/img/structure/B2769061.png)

![2-(Thiophen-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B2769065.png)

![5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid hydrochloride](/img/structure/B2769068.png)

![1-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2769069.png)

![Methyl 2-{4-[(methylsulfonyl)amino]phenoxy}benzenecarboxylate](/img/structure/B2769071.png)